H-DL-xiThr-DL-Lys-DL-Pro-DL-Arg-DL-Pro-Gly-DL-Pro-OH

Description

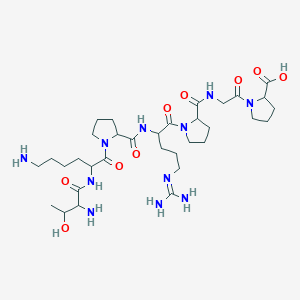

H-DL-xiThr-DL-Lys-DL-Pro-DL-Arg-DL-Pro-Gly-DL-Pro-OH is a synthetic peptide composed of a sequence of modified and standard amino acids. Key features include:

- Structural Composition: The peptide contains alternating D- and L-isomers (racemic mixtures) of amino acids, including xiThreonine (xiThr), Lysine (Lys), Proline (Pro), Arginine (Arg), and Glycine (Gly). The "xi" notation in xiThr suggests a structural isomer or derivative of threonine, though its exact conformation requires further characterization.

- Arginine and Lysine contribute positive charges, suggesting possible electrostatic interactions with biological targets.

Properties

IUPAC Name |

1-[2-[[1-[2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N11O9/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDTXGMXNXBGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N11O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Selank is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

In industrial settings, the production of Selank involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain a stable powder form suitable for storage and administration .

Chemical Reactions Analysis

Types of Reactions

Selank undergoes various chemical reactions, including:

Oxidation: Selank can undergo oxidation reactions, particularly at the methionine residues, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with protecting groups compatible with SPPS.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of Selank and various analogues with substituted amino acids .

Scientific Research Applications

Selank has a wide range of scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its effects on neurotransmitter levels and immune modulation.

Medicine: Explored for its potential therapeutic effects in treating anxiety, depression, and cognitive disorders.

Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.

Mechanism of Action

Selank exerts its effects through multiple mechanisms:

Neurotransmitter Modulation: It influences the levels of neurotransmitters such as serotonin, dopamine, and GABA, which are crucial for mood regulation and cognitive function.

Immune Modulation: Selank affects the expression of cytokines and other immune-related molecules, contributing to its immunomodulatory effects.

Neurotrophic Factors: It enhances the expression of brain-derived neurotrophic factor (BDNF), promoting neuronal growth and survival.

Comparison with Similar Compounds

Structural Analogues

The following table compares H-DL-xiThr-DL-Lys-DL-Pro-DL-Arg-DL-Pro-Gly-DL-Pro-OH with structurally related peptides from the literature:

Key Observations :

- Role of Proline : The repeated Pro residues in the target peptide may confer conformational constraints, similar to Pro-rich motifs in collagen or antimicrobial peptides .

- xi-Modified Residues : The xiThr and xiIle in analogous compounds (e.g., ) suggest a trend in modifying side chains to enhance stability or binding specificity, though functional data are lacking.

- Charge and Solubility : The Arg and Lys residues in the target peptide contrast with hydrophobic residues (e.g., xiIle, Leu in ), implying divergent interaction mechanisms (e.g., electrostatic vs. hydrophobic).

Biological Activity

Enzyme Inhibition

The compound may exhibit enzyme inhibitory properties, particularly against proteases. Its structure, containing both D- and L-amino acids, could make it resistant to degradation by common proteases, potentially allowing it to act as a competitive inhibitor.

Cell Signaling Modulation

The presence of arginine and lysine residues suggests that this peptide might interact with cell surface receptors, potentially modulating cellular signaling pathways.

Antimicrobial Activity

Many short peptides demonstrate antimicrobial properties. The inclusion of cationic amino acids (arginine and lysine) in this compound's sequence suggests it may have potential antimicrobial activity .

Research Directions

To fully elucidate the biological activity of H-DL-xiThr-DL-Lys-DL-Pro-DL-Arg-DL-Pro-Gly-DL-Pro-OH, several research approaches could be employed:

- Enzyme Inhibition Assays : Testing the compound against various enzymes, particularly proteases, to determine its inhibitory potential.

- Cell-Based Assays : Evaluating the peptide's effects on cell proliferation, migration, and adhesion using techniques such as MTT assays and scratch assays .

- Receptor Binding Studies : Investigating the compound's ability to interact with specific cell surface receptors using radioligand binding assays or surface plasmon resonance.

- Antimicrobial Screening : Assessing the peptide's potential antimicrobial activity against a range of bacterial and fungal strains using minimum inhibitory concentration (MIC) assays.

- Stability Studies : Analyzing the compound's stability in various physiological conditions to understand its potential in vivo behavior.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar peptides could be conducted:

| Compound | Key Features | Potential Biological Activity |

|---|---|---|

| This compound | Contains D- and L-amino acids, cationic residues | Enzyme inhibition, cell signaling modulation, antimicrobial activity |

| H-Gly-DL-Arg-DL-Ala-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH | Similar length, different sequence | Cell adhesion, wound healing |

| H-DL-Arg-DL-Pro-DL-Leu-DL-Lys-DL-Pro-DL-Trp-OH | Contains tryptophan, similar cationic profile | Potential for enhanced cell penetration |

Future Research Considerations

- Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues of the compound to determine which structural features are crucial for its biological activity.

- In Vivo Studies : If initial in vitro studies show promise, progressing to animal models to assess the compound's pharmacokinetics, efficacy, and safety.

- Mechanism of Action Investigations : Employing techniques such as fluorescence microscopy or proteomics to elucidate the molecular mechanisms underlying the compound's biological effects.

- Potential Therapeutic Applications : Based on the observed activities, exploring the compound's potential in areas such as antimicrobial therapy, enzyme modulation, or cell signaling regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.